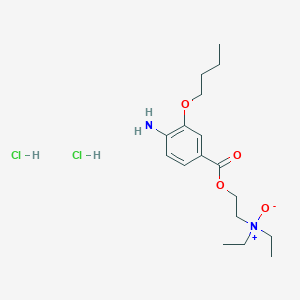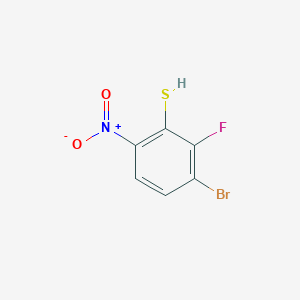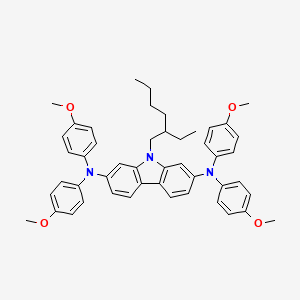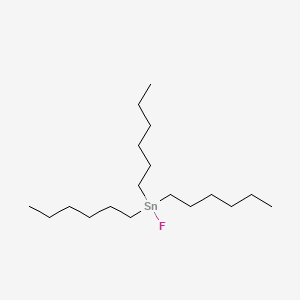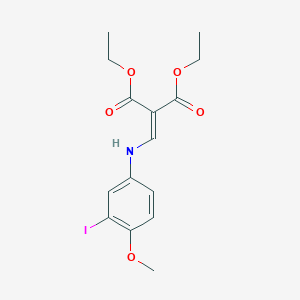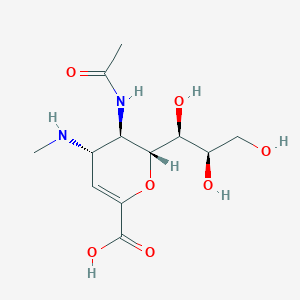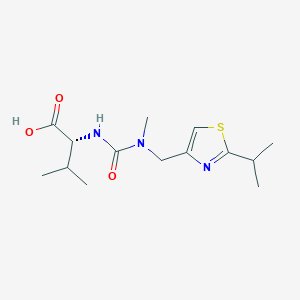
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is a complex organic compound with the molecular formula C14H23N3O3S and a molecular weight of 313.42 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an isopropyl group, and a valine derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The isopropyl group is then introduced through an alkylation reaction.
The next step involves the attachment of the thiazole ring to the valine derivative. This is achieved through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and attacks the electrophilic carbon of the valine derivative. The final step involves the methylation of the carbamoyl group, which is typically carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
科学的研究の応用
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine involves its interaction with specific molecular targets and pathways. The thiazole ring and the isopropyl group play a crucial role in binding to the active sites of enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valine: Similar structure but different stereochemistry.
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valinate: An ester derivative with similar chemical properties.
Uniqueness
(((2-Isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-D-valine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound in the development of stereospecific drugs and research applications .
特性
分子式 |
C14H23N3O3S |
|---|---|
分子量 |
313.42 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C14H23N3O3S/c1-8(2)11(13(18)19)16-14(20)17(5)6-10-7-21-12(15-10)9(3)4/h7-9,11H,6H2,1-5H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
OSQWRZICKAOBFA-LLVKDONJSA-N |
異性体SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)O |
正規SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
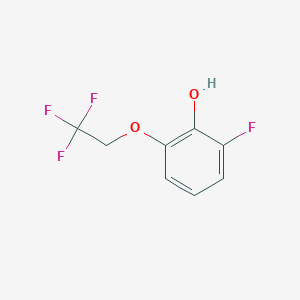



![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
